molecular formula C15H13ClO B14183231 Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- CAS No. 838828-15-2

Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-

Cat. No.: B14183231
CAS No.: 838828-15-2
M. Wt: 244.71 g/mol
InChI Key: VWIUOOHROPKGNF-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and an allyl phenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- can be achieved through several methods. One common approach involves the reaction of 1-chloro-4-hydroxybenzene with 1-phenyl-2-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The allyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The allyl group can participate in various addition reactions, forming new bonds and modifying the chemical structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-chloro-4-phenoxy-
  • Benzene, 1-chloro-4-(chlorophenylmethyl)-
  • 1-Chloro-4-(phenylethynyl)benzene

Uniqueness

Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]- is unique due to the presence of both a chlorine atom and an allyl phenyl ether group on the benzene ring

Properties

CAS No.

838828-15-2

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

1-chloro-4-(1-phenylprop-2-enoxy)benzene

InChI

InChI=1S/C15H13ClO/c1-2-15(12-6-4-3-5-7-12)17-14-10-8-13(16)9-11-14/h2-11,15H,1H2

InChI Key

VWIUOOHROPKGNF-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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